

physical and chemical properties of 6-Bromo-2-methyl-2H-indazole

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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

Cat. No.: B1292063

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An In-depth Technical Guide on **6-Bromo-2-methyl-2H-indazole**

Introduction

6-Bromo-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class, which are bicyclic aromatic structures containing nitrogen. The 2H-indazole motif is a significant scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceutical drugs.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Bromo-2-methyl-2H-indazole**, including its synthesis, reactivity, and analytical characterization. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

The properties of **6-Bromo-2-methyl-2H-indazole** have been determined through a combination of experimental data and predictive modeling. It is typically supplied as an off-white to light yellow or white to yellow solid.[1][2] For stability, it should be stored sealed in a dry environment at room temperature.[1]

Identifier and Formula Information

Identifier	Value	Source
IUPAC Name	6-bromo-2-methylindazole	[3]
CAS Number	590417-95-1	[1][3]
Molecular Formula	C ₈ H ₇ BrN ₂	[1][3]
InChI	InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3	[3]
InChIKey	BVYFYDANLZQCPV-UHFFFAOYSA-N	[3]
SMILES	CN1C=C2C=CC(=CC2=N1)Br	[2]

Physicochemical Data

Property	Value	Source
Molecular Weight	211.06 g/mol	[1][3]
Monoisotopic Mass	209.97926 Da	[3]
Melting Point	83°C to 88°C	[2]
Boiling Point	322.7 ± 15.0 °C (Predicted)	[1]
Density	1.60 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	-0.02 ± 0.30 (Predicted)	[1]
Purity	≥96% (GC), 97%	[2]

Spectroscopic Data

Technique	Data	Source
LC-MS	m/z: 211.0 ([M+H] ⁺), Retention Time (tR): 1.54 min (UV 254 nm)	[1][4]

Experimental Protocols

Synthesis of 6-Bromo-2-methyl-2H-indazole

The primary method for synthesizing **6-Bromo-2-methyl-2H-indazole** involves the methylation of 6-bromoindazole.^{[1][4]} This reaction typically yields a mixture of two isomers, 1-methyl-6-bromoindazole and the target compound, 2-methyl-6-bromoindazole, which must be separated.^{[1][4]}

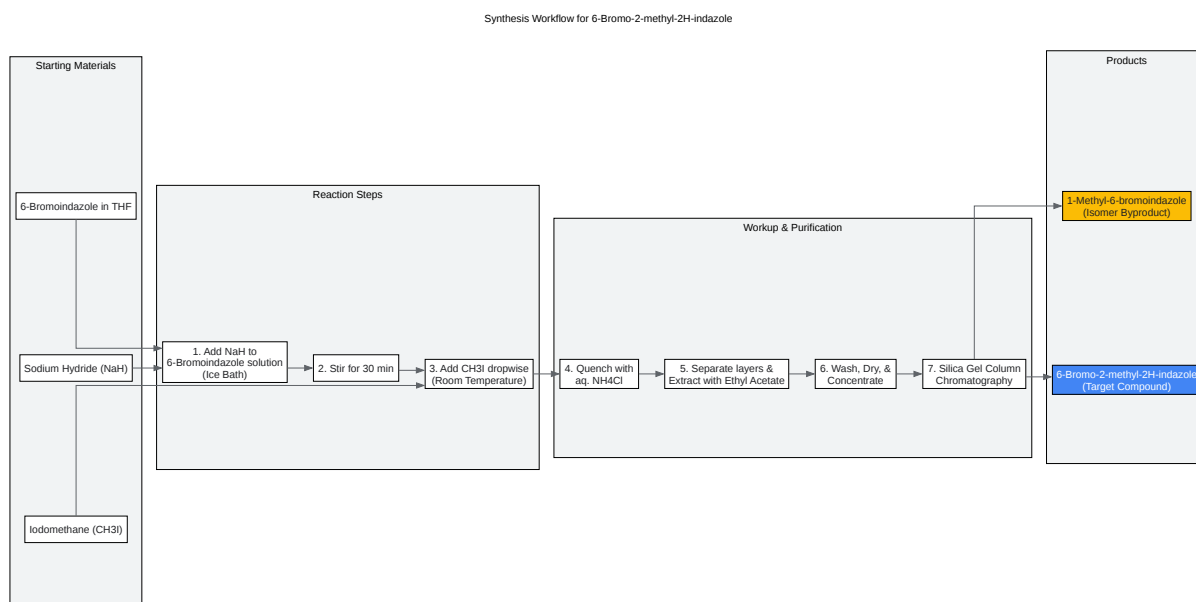
Materials:

- 6-bromoindazole (5.0 g, 25.4 mmol)
- Sodium hydride (95%, 672 mg, 26.6 mmol)
- Iodomethane (6.36 mL, 102 mmol)
- Tetrahydrofuran (THF) (50 mL)
- Aqueous ammonium chloride solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- A solution of 6-bromoindazole (5.0 g, 25.4 mmol) in tetrahydrofuran (THF) (50 mL) is prepared.^{[1][4]}
- Under ice bath cooling conditions, sodium hydride (95%, 672 mg, 26.6 mmol) is slowly added to the solution.^{[1][4]}
- The reaction mixture is stirred for 30 minutes.^{[1][4]}
- Iodomethane (6.36 mL, 102 mmol) is added dropwise at room temperature.^{[1][4]}

- After the reaction is complete, it is quenched with an aqueous ammonium chloride solution.
[1][4]
- The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate.[1][4]
- The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][4]
- The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-methyl-6-bromoindazole as a yellow crystalline solid (2.28 g, 43% yield) and 1-methyl-6-bromoindazole as a yellow oil (2.71 g, 51% yield).[1][4]



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Caption: Synthesis of **6-Bromo-2-methyl-2H-indazole** via methylation.

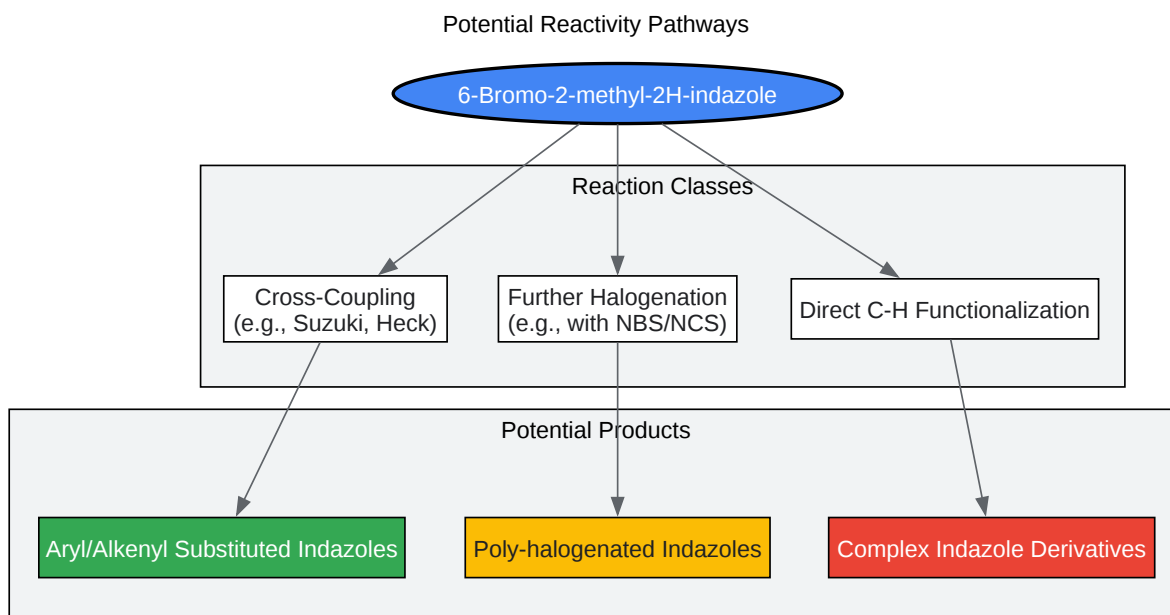
Chemical Reactivity and Applications

Indazole derivatives, including halogenated forms like **6-Bromo-2-methyl-2H-indazole**, are valuable intermediates in organic synthesis.^[5] They serve as precursors for a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[2][5]}

The reactivity of **6-Bromo-2-methyl-2H-indazole** is influenced by the electron-donating and withdrawing groups on the indazole ring. The bromine atom at the 6-position and the methyl group at the 2-position dictate its participation in various chemical transformations.

Key Reaction Types:

- **Substitution Reactions:** The bromine atom on the aromatic ring can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck couplings), which is a common strategy for elaborating the indazole core.^[6]
- **C-H Functionalization:** Recent advances have focused on the direct functionalization of C-H bonds in 2H-indazoles, offering more efficient routes to complex derivatives.^[1]
- **Halogenation:** The indazole ring can undergo further halogenation at other positions under specific conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).^{[5][7]}



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Caption: High-level overview of potential chemical reactions.

Safety and Hazards

According to aggregated GHS information, **6-Bromo-2-methyl-2H-indazole** is classified with the following hazard statements:

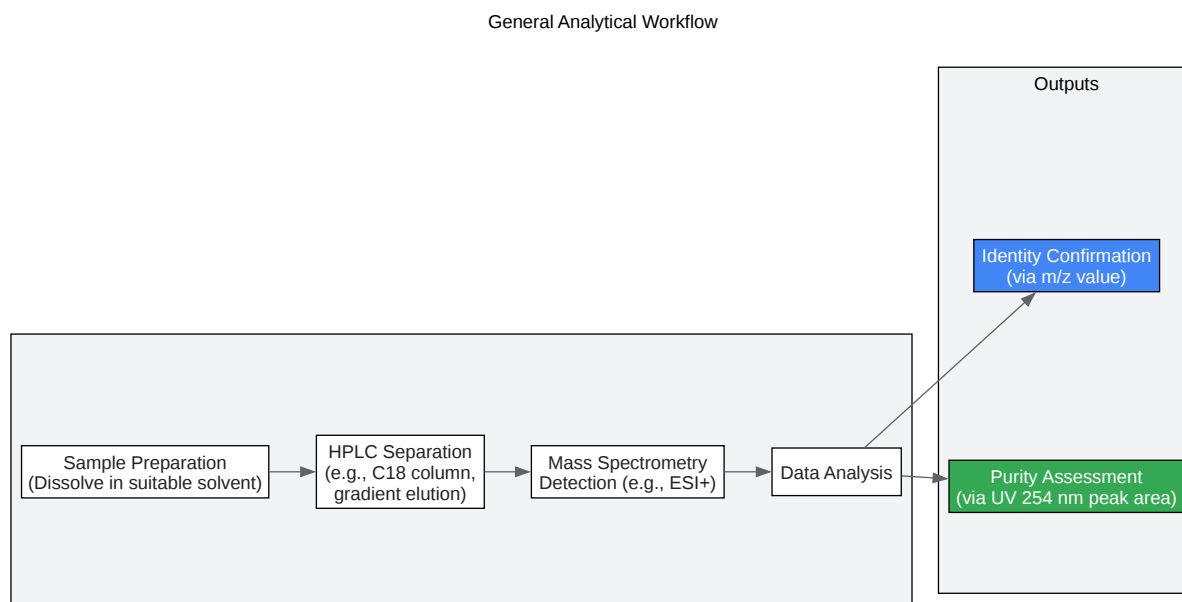
- H302: Harmful if swallowed[3]
- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H332: Harmful if inhaled[3]

- H335: May cause respiratory irritation[3]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Workflow

Confirmation of the identity and purity of **6-Bromo-2-methyl-2H-indazole** is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique used for this purpose.[1][4]



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Caption: Workflow for identity and purity analysis via HPLC-MS.

Conclusion

6-Bromo-2-methyl-2H-indazole is a key heterocyclic intermediate with established physical properties and well-defined synthetic routes. Its utility in the synthesis of complex molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Understanding its reactivity, supported by robust analytical characterization, is essential for its effective application in the development of novel chemical entities.

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References

- 1. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 2. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 3. 6-bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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